![molecular formula C10H15N3O2 B2407617 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 657428-42-7](/img/structure/B2407617.png)

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

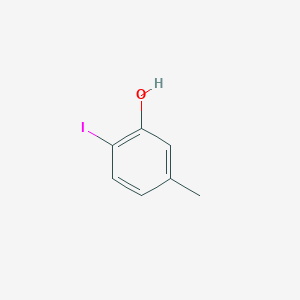

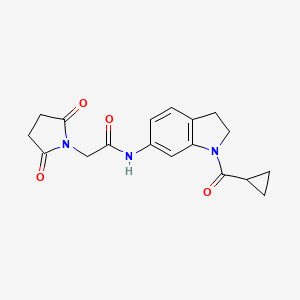

“tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” is a chemical compound with the molecular formula C10H15N3O2 . It is also known as 4,6-Dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid tert-butyl ester .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” consists of a five-membered nitrogen-containing aromatic ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis

This compound is very slightly soluble (0.52 g/L at 25 ºC), and has a density of 1.243±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications

Convertible Reagent in Ugi Reaction : Nikulnikov et al. (2009) demonstrated the use of tert-Butyl amides, similar to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, in the Ugi multicomponent reaction (MCR). This method, which uses microwave-assisted preparation, resulted in the cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the potential of tert-Butyl derivatives in synthetic chemistry (Nikulnikov et al., 2009).

Anionic Cascade Recyclization : Ivanov (2020) explored the treatment of tert-Butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums, leading to a cascade of reactions forming tert-Butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This study highlights the versatility and reactivity of tert-Butyl derivatives in complex organic transformations (Ivanov, 2020).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) conducted acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This research demonstrates the potential for incorporating tert-Butyl derivatives in the synthesis of fluorinated compounds, which are significant in medicinal chemistry (Iminov et al., 2015).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors based on the 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one structure. The study included the synthesis of the N-2 tert-butyl pyrazolospirolactam core, illustrating the application of tert-Butyl derivatives in the development of enzyme inhibitors (Huard et al., 2012).

Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines : Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, demonstrating the potential of tert-Butyl derivatives in the synthesis of halo-substituted compounds, which are of significant interest in pharmaceutical and agrochemical research (Ivanov et al., 2017).

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance . It is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact on the design of synthetic methods .

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 4,6-Dihydropyrrolo[3,4-c]pyrazole-5(2H)-Carboxylate is the ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) . USP7 is a deubiquitylating enzyme (DUB) that plays a crucial role in the regulation of protein degradation and stability .

Mode of Action

Tert-Butyl 4,6-Dihydropyrrolo[3,4-c]pyrazole-5(2H)-Carboxylate acts as an inhibitor of USP7 . By binding to USP7, it prevents the enzyme from removing ubiquitin from its substrate proteins . This inhibition disrupts the normal function of USP7, leading to changes in the stability and degradation of various proteins .

Biochemical Pathways

The inhibition of USP7 affects multiple biochemical pathways. As USP7 is involved in the regulation of protein degradation, its inhibition can lead to the accumulation of ubiquitinated proteins . This can affect various cellular processes, including cell cycle progression, DNA damage response, and apoptosis .

Pharmacokinetics

It’s known that the compound has amolecular weight of 209.25 and a solubility of 0.52 g/l at 25 ºC , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of USP7 by Tert-Butyl 4,6-Dihydropyrrolo[3,4-c]pyrazole-5(2H)-Carboxylate can lead to significant molecular and cellular effects. These include changes in protein stability, alterations in cellular processes, and potentially, the induction of cell death .

properties

IUPAC Name |

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUNCTVDGYIKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate | |

CAS RN |

657428-42-7 |

Source

|

| Record name | tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)